N-(6-methoxybenzo[d]thiazol-2-yl)benzamide N-(6-methoxybenzo[d]thiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 35353-26-5
VCID: VC5252988
InChI: InChI=1S/C15H12N2O2S/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)
SMILES: COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3
Molecular Formula: C15H12N2O2S
Molecular Weight: 284.33

N-(6-methoxybenzo[d]thiazol-2-yl)benzamide

CAS No.: 35353-26-5

Cat. No.: VC5252988

Molecular Formula: C15H12N2O2S

Molecular Weight: 284.33

* For research use only. Not for human or veterinary use.

N-(6-methoxybenzo[d]thiazol-2-yl)benzamide - 35353-26-5

Specification

CAS No. 35353-26-5
Molecular Formula C15H12N2O2S
Molecular Weight 284.33
IUPAC Name N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C15H12N2O2S/c1-19-11-7-8-12-13(9-11)20-15(16-12)17-14(18)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17,18)
Standard InChI Key ADVAKZKECLPQAL-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3

Introduction

Chemical Identification and Structural Characteristics

Molecular Composition and Stereochemistry

N-(6-Methoxybenzo[d]thiazol-2-yl)benzamide has the molecular formula C₁₅H₁₂N₂O₂S and a molecular weight of 284.3 g/mol . The core structure consists of a benzo[d]thiazole ring substituted with a methoxy group at the 6-position and an amide bond linking it to a benzoyl group (Figure 1). The IUPAC name is N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide, with the SMILES notation COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3 .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₂N₂O₂SPubChem
Molecular Weight284.3 g/molPubChem
XLogP3-AA (Partition Coefficient)3.2PubChem
Hydrogen Bond Donors1PubChem
Hydrogen Bond Acceptors4PubChem

Spectroscopic and Computational Data

The compound’s InChI key (ADVAKZKECLPQAL-UHFFFAOYSA-N) confirms its unique stereochemical identity . Computational models predict moderate lipophilicity (XLogP3-AA = 3.2), suggesting favorable membrane permeability for biological applications .

Biological Activity and Mechanism of Action

CompoundTarget PathwayMIC (μg/mL)Chitin ReductionSynergy with Caspofungin
IMB-F4Chitin Synthase>10027–46%Yes
N-(6-Methoxybenzothiazol-2-yl)benzamideInferred CHS/FKS1Not testedNot reportedTheoretical

Selectivity and Toxicity Profile

Benzothiazole derivatives show preferential toxicity toward fungal over mammalian cells. In the PMC study, IMB-F4 exhibited no cytotoxicity toward human HEK293T cells at concentrations up to 100 μg/mL . This selectivity arises from the absence of chitin in human cells, making fungal cell wall synthesis a viable therapeutic target .

Pharmacological and Industrial Applications

Drug Development Prospects

The compound’s ability to inhibit chitin synthase positions it as a candidate for combination therapy with existing antifungals like caspofungin. Synergistic effects could lower required dosages, mitigating resistance risks . Additionally, its methoxy group enhances metabolic stability compared to non-substituted analogs .

Patent Landscape

Limitations and Future Directions

Current data gaps include:

  • Direct enzyme inhibition assays for N-(6-methoxybenzo[d]thiazol-2-yl)benzamide.

  • In vivo efficacy studies in animal models of fungal infection.

  • Structure-activity relationship (SAR) analyses to optimize potency.

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